molecular formula C15H20ClN3O4 B13873779 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13873779
M. Wt: 341.79 g/mol
InChI Key: SCCUIUBWCLUHER-UHFFFAOYSA-N
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Description

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a tert-butyl ester group. The compound also contains a chloropyridine moiety, which adds to its unique chemical properties. It is used in various scientific research applications due to its versatile chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 5-bromo-2-nitropyridine with piperazine in water to produce 1-(6-nitropyridine-3-yl)piperazine. This intermediate is then subjected to Boc protection and hydrogenation catalytic reduction to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyridine moiety plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Carboxy-6-chloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a chloropyridine moiety and a piperazine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance.

Properties

Molecular Formula

C15H20ClN3O4

Molecular Weight

341.79 g/mol

IUPAC Name

2-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-9-10(13(20)21)8-11(16)17-12/h8-9H,4-7H2,1-3H3,(H,20,21)

InChI Key

SCCUIUBWCLUHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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